molecular formula C13H10FNO3 B6389718 MFCD18317536 CAS No. 1261923-04-9

MFCD18317536

Cat. No.: B6389718
CAS No.: 1261923-04-9
M. Wt: 247.22 g/mol
InChI Key: FOFUELWFNCIJDF-UHFFFAOYSA-N
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Description

MFCD18317536 (CAS 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Key characteristics include:

  • Structural features: A pyrolo[1,2-f][1,2,4]triazine core with two chlorine substituents.
  • Physicochemical properties: Low water solubility (0.0179 mg/mL), Log S (ESOL) = -2.05, and moderate bioavailability (score = 0.55) .
  • Safety profile: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Synthetic accessibility: Rated 2.92, indicating moderate ease of synthesis .

This compound’s biological activity is influenced by its planar aromatic structure and electron-withdrawing chlorine substituents, which enhance binding to target enzymes or receptors.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-6-8(2-3-11(12)14)10-7-15-5-4-9(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUELWFNCIJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687565
Record name 3-(4-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-04-9
Record name 3-(4-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of 3-(4-Fluoro-3-methoxyphenyl)isonicotinic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with isonicotinic acid under specific conditions to yield the desired product. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-(4-Fluoro-3-methoxyphenyl)isonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluoro and methoxy groups on the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)isonicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues (Chlorinated Heterocycles)

The closest structural analogues of MFCD18317534 include chlorinated pyrolotriazines and pyrazolopyridines (Table 1) :

Compound Molecular Formula Molecular Weight (g/mol) Log S (ESOL) Bioavailability Score Hazard Profile
MFCD18317536 (CAS 918538-05-3) C₆H₃Cl₂N₃ 188.01 -2.05 0.55 H315, H319, H335
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆ClN₃ 167.6 -2.12 0.55 Not specified
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ 187.03 -2.28 0.55 H302 (oral toxicity)

Key findings :

  • Solubility : All analogues exhibit poor aqueous solubility (Log S < -2.0), limiting their pharmacokinetic utility without formulation optimization.
  • Safety: Dichloro derivatives show increased toxicity risks compared to mono-chloro variants .

Halogenated Aromatic Compounds

Brominated and chlorinated aromatics (e.g., CAS 1761-61-1) provide insights into halogenation effects (Table 2) :

Compound (CAS 1761-61-1) Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Log S (ESOL) Hazard Profile
2-Bromo-4-nitrobenzoic acid C₇H₄BrNO₄ 246.02 0.687 -2.47 H302 (oral toxicity)

Comparison :

  • Solubility : Brominated compounds show higher solubility than chlorinated heterocycles (0.687 vs. 0.0179 mg/mL), likely due to carboxylic acid functionalization.
  • Toxicity : Brominated derivatives prioritize oral toxicity (H302), contrasting with the dermal/ocular hazards of this compound .

Fluorinated Derivatives

Trifluoromethyl-substituted compounds (e.g., CAS 1533-03-5) highlight fluorination impacts (Table 3) :

Compound (CAS 1533-03-5) Molecular Formula Molecular Weight (g/mol) Log S (ESOL) Bioavailability Score
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one C₁₀H₉F₃O 202.17 -3.38 0.55

Key differences :

  • Lipophilicity : Fluorinated compounds exhibit lower solubility (Log S = -3.38) due to increased hydrophobicity from CF₃ groups.
  • Bioactivity : Despite similar bioavailability scores, fluorinated derivatives are more resistant to metabolic degradation .

Amine Derivatives

Amine-containing analogues (e.g., CAS 123536-14-1) demonstrate nitrogen’s role in bioactivity (Table 4) :

Compound (CAS 123536-14-1) Molecular Formula Molecular Weight (g/mol) Log Po/w Bioavailability Score
(S)-Quinuclidin-3-amine dihydrochloride C₇H₁₆Cl₂N₂ 199.12 1.44 0.55

Findings :

  • Polarity : Higher Log Po/w (1.44) indicates improved membrane permeability compared to this compound.
  • Target selectivity : Quaternary amines like quinuclidine enhance receptor-binding specificity .

Discussion of Research Findings

  • Structural optimization : Chlorination improves target affinity but exacerbates toxicity, whereas fluorination enhances metabolic stability at the cost of solubility.
  • Biological performance : Nitrogen-rich scaffolds (e.g., pyrolotriazines, quinuclidines) consistently achieve moderate bioavailability (0.55), suggesting balanced absorption and excretion.
  • Synthetic challenges : this compound’s moderate synthetic accessibility (2.92) contrasts with simpler amines (e.g., CAS 123536-14-1, accessibility = 2.10) .

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